molecular formula C22H26N6O3 B1209909 N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide

Cat. No. B1209909
M. Wt: 422.5 g/mol
InChI Key: DJVSQJIKQVFYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide is a member of triazolopyrimidines.

Scientific Research Applications

Synthesis and Potential Applications

  • Antihypertensive Agents : A study by Bayomi et al. (1999) discussed the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the compound , for potential use as antihypertensive agents (Bayomi et al., 1999).

  • Pyridino[2,3-d]pyrimidin-4-one Derivatives : Hassneen and Abdallah (2003) synthesized derivatives of Pyridino[2,3-d]pyrimidin-4-one, which share structural similarities with the compound, and discussed their potential applications (Hassneen & Abdallah, 2003).

  • Novel Pyrazolo and Triazolo Derivatives : Abdel‐Aziz et al. (2008) synthesized novel derivatives of pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine, with potential antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).

  • Antitumor Activities : Gomha, Muhammad, and Edrees (2017) explored the synthesis of a compound with a structure similar to the query compound, demonstrating significant antitumor activities (Gomha et al., 2017).

  • Iso-C-nucleoside Analogues : A study by Otero et al. (2005) on the synthesis of Iso-C-nucleoside analogues presents compounds structurally related to the query, which may have implications in nucleoside chemistry (Otero et al., 2005).

Biological Activity and Potential Therapeutic Applications

  • Metabolism in Chronic Myelogenous Leukemia : Gong et al. (2010) studied the metabolism of a structurally similar compound, flumatinib, in chronic myelogenous leukemia patients, providing insights into its metabolic pathways and potential therapeutic applications (Gong et al., 2010).

  • Cardiovascular Agents : Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines with potential as cardiovascular agents, indicating the possible therapeutic applications of compounds with similar structures (Sato et al., 1980).

  • Antibacterial Activity : Lahmidi et al. (2019) synthesized and evaluated a novel pyrimidine derivative for its antibacterial activity, providing insights into the antimicrobial potential of similar compounds (Lahmidi et al., 2019).

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-3-17-14(2)26-22-24-12-25-28(22)21(17)27-8-4-5-16(11-27)20(29)23-10-15-6-7-18-19(9-15)31-13-30-18/h6-7,9,12,16H,3-5,8,10-11,13H2,1-2H3,(H,23,29)

InChI Key

DJVSQJIKQVFYCP-UHFFFAOYSA-N

SMILES

CCC1=C(N2C(=NC=N2)N=C1C)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5

Canonical SMILES

CCC1=C(N2C(=NC=N2)N=C1C)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.